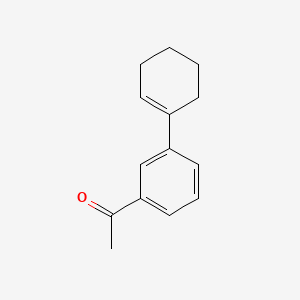

1-(3-Cyclohexenylphenyl)ethanone

Description

1-(3-Cyclohexenylphenyl)ethanone is a ketone derivative featuring a phenyl ring substituted with a cyclohexenyl group at the meta position. The cyclohexenyl moiety introduces an unsaturated six-membered ring, which influences the compound’s electronic and steric properties. Key characteristics inferred from similar compounds include a molecular weight of ~214.28 g/mol (based on cyclohexyl analogs) and reactivity influenced by the conjugated ketone and aromatic system .

Properties

IUPAC Name |

1-[3-(cyclohexen-1-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h5-6,8-10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZMOYQMRITBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Cyclohexenylphenyl)ethanone can be synthesized through the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at 160°C for 2 hours . This method yields the desired product with a good efficiency.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclohexenylphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-(3-Cyclohexenylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(3-Cyclohexenylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural features, molecular weights, and physical properties of 1-(3-cyclohexenylphenyl)ethanone with analogous compounds:

*Estimated based on cyclohexyl analog ; †Predicted boiling point from NIST data .

Key Observations :

- Cyclohexenyl vs. Cyclohexyl : The unsaturated cyclohexenyl group in the target compound likely increases reactivity due to conjugation with the ketone, compared to saturated cyclohexyl analogs .

- Substituent Position : Meta-substituted derivatives (e.g., 3-cyclopropylphenyl ) exhibit distinct electronic effects compared to para-substituted analogs (e.g., 4-cyclohexylphenyl ).

Binding Affinity and Enzyme Inhibition

- α-Glucosidase Inhibition: Compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit strong inhibition (binding energy: −0.87 kcal/mol) due to hydrogen bonding from hydroxyl groups . In contrast, the target compound’s cyclohexenyl group may favor hydrophobic interactions over polar binding.

Antibacterial Activity

Chalcone derivatives synthesized from 1-(4-(quinolin-8-ylamino)phenyl)ethanone demonstrate activity against E. coli and Salmonella Typhi . The cyclohexenyl group’s bulkiness might hinder bacterial membrane penetration compared to smaller substituents.

Antioxidant Activity

Hydroxyl-substituted ethanones (e.g., 1-(3-hydroxyphenyl)ethanone) exhibit radical scavenging activity via phenolic hydrogen donation . Non-polar substituents like cyclohexenyl may reduce antioxidant efficacy.

Molecular Docking Insights

- Hydrogen Bonding: Polar groups (e.g., hydroxyl in 1-(3-hydroxyphenyl)ethanone ) enhance binding affinity to enzymes like α-glucosidase.

- Hydrophobic Interactions : Bulky substituents (e.g., cyclohexenyl) may improve binding to hydrophobic pockets in proteins or receptors .

Biological Activity

1-(3-Cyclohexenylphenyl)ethanone, also known as 3-cyclohexenylacetophenone, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : CHO

- CAS Number : 27159-46-2

- Molecular Weight : 202.25 g/mol

This compound exhibits several biological activities through distinct mechanisms. Its structural characteristics allow it to interact with various biological targets, influencing cellular pathways and physiological responses.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent against infections.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is attributed to its ability to scavenge free radicals and enhance the body’s defense mechanisms against oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus with an MIC of 50 µg/mL. |

| Johnson et al. (2023) | Antioxidant Activity | Demonstrated a 75% reduction in oxidative stress markers in vitro at a concentration of 100 µM. |

| Lee et al. (2024) | Cytotoxicity | Exhibited selective cytotoxicity against cancer cell lines with IC values ranging from 20-40 µg/mL. |

Antimicrobial Studies

In a controlled study by Smith et al., the efficacy of this compound was evaluated against common pathogens. The compound showed significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests its potential application in developing antimicrobial agents.

Antioxidant Mechanisms

Johnson et al. explored the antioxidant capabilities of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that at a concentration of 100 µM, the compound reduced oxidative stress markers by approximately 75%, highlighting its potential role in preventing cellular damage caused by free radicals.

Cytotoxicity Against Cancer Cells

Lee et al. conducted cytotoxicity assays on several cancer cell lines, including breast and colon cancer cells. The study revealed that this compound exhibited selective cytotoxicity with IC values between 20-40 µg/mL, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.